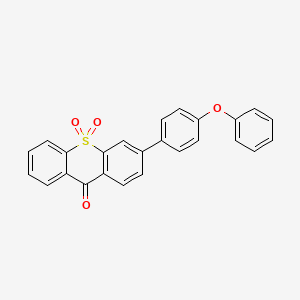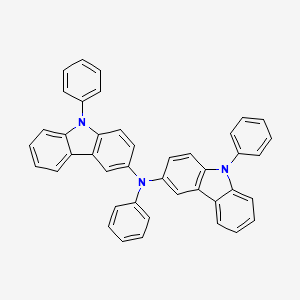
N,9-Diphenyl-N-(9-phenyl-9H-carbazol-3-YL)-9H-carbazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,9-Diphenyl-N-(9-phenyl-9H-carbazol-3-YL)-9H-carbazol-3-amine is a complex organic compound with the molecular formula C60H42N4 and a molecular weight of 819.002 g/mol . This compound is characterized by its unique structure, which includes multiple phenyl and carbazole groups. It is primarily used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,9-Diphenyl-N-(9-phenyl-9H-carbazol-3-YL)-9H-carbazol-3-amine typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the biphenyl and carbazole units. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for reagent addition and product isolation ensures high yield and purity.
化学反応の分析
Types of Reactions
N,9-Diphenyl-N-(9-phenyl-9H-carbazol-3-YL)-9H-carbazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using halogenating agents or nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
科学的研究の応用
N,9-Diphenyl-N-(9-phenyl-9H-carbazol-3-YL)-9H-carbazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the production of OLEDs, photovoltaic cells, and other optoelectronic devices.
作用機序
The mechanism by which N,9-Diphenyl-N-(9-phenyl-9H-carbazol-3-YL)-9H-carbazol-3-amine exerts its effects is primarily through its interaction with electronic states in organic materials. The compound can facilitate charge transport and light emission in OLEDs by forming excitons (electron-hole pairs) that recombine to emit light. The molecular targets and pathways involved include the π-conjugated systems of the phenyl and carbazole groups, which enhance the compound’s electronic properties.
類似化合物との比較
Similar Compounds
- N,N’-Diphenyl-N,N’-bis(9-phenyl-9H-carbazol-3-yl)-4,4’-biphenyldiamine
- N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)biphenyl-4,4’-diamine
Uniqueness
N,9-Diphenyl-N-(9-phenyl-9H-carbazol-3-YL)-9H-carbazol-3-amine is unique due to its specific arrangement of phenyl and carbazole groups, which provide superior electronic properties compared to similar compounds. This uniqueness makes it particularly valuable in the development of high-performance OLEDs and other optoelectronic devices.
特性
CAS番号 |
873793-58-9 |
|---|---|
分子式 |
C42H29N3 |
分子量 |
575.7 g/mol |
IUPAC名 |
N,9-diphenyl-N-(9-phenylcarbazol-3-yl)carbazol-3-amine |
InChI |
InChI=1S/C42H29N3/c1-4-14-30(15-5-1)43(33-24-26-41-37(28-33)35-20-10-12-22-39(35)44(41)31-16-6-2-7-17-31)34-25-27-42-38(29-34)36-21-11-13-23-40(36)45(42)32-18-8-3-9-19-32/h1-29H |
InChIキー |
WOYDRSOIBHFMGB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N(C4=CC=CC=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC=C8)C9=CC=CC=C92 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


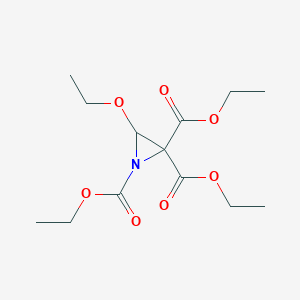
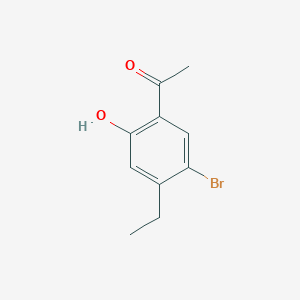
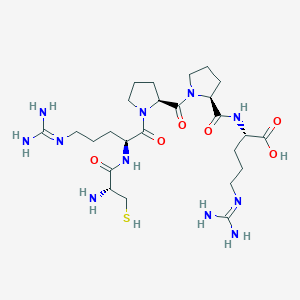
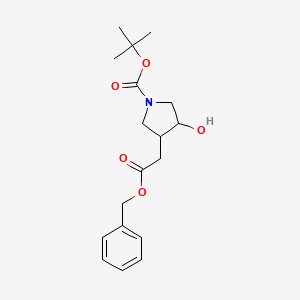
![1H-Pyrazole-4-carboxamide, 3-(1,7-dihydroimidazo[4,5-f]indazol-6-yl)-5-methyl-N-4-piperidinyl-](/img/structure/B12610066.png)
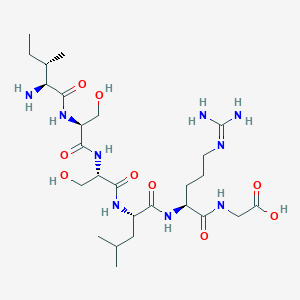
![2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide](/img/structure/B12610072.png)
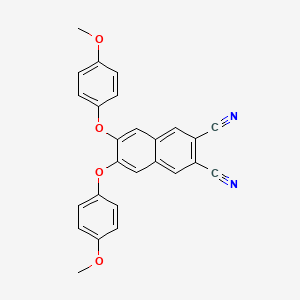
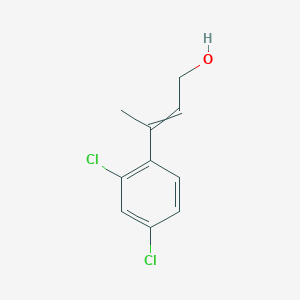
![1-[1-(2-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12610083.png)
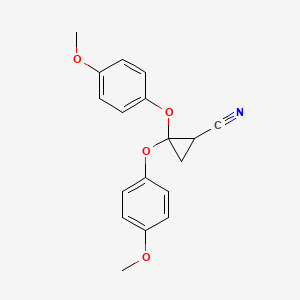
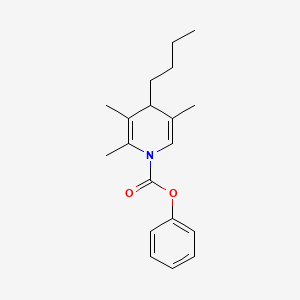
![1-Methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene](/img/structure/B12610098.png)
